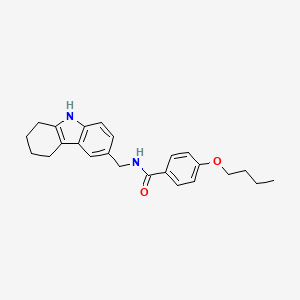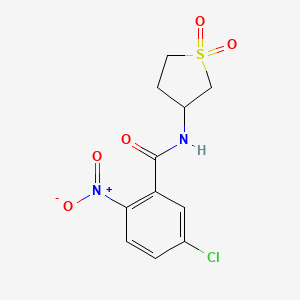
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide” is a complex organic molecule. It contains several functional groups, including an ethoxyphenyl group, a pyridazinone ring, and a methoxybenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyridazinone ring. The exact structure would depend on the specific synthetic pathway used .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups. For example, the pyridazinone ring might be involved in reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of the functional groups .Scientific Research Applications
Antioxidant Activity Evaluation
Antioxidants play a crucial role in mitigating oxidative stress in biological systems, with applications ranging from food preservation to the treatment of chronic diseases. Methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, are critical for screening compounds including N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide for potential antioxidant properties. These assays are based on chemical reactions monitored by spectrophotometry, offering insights into the compound's ability to scavenge free radicals or donate electrons, suggesting potential applications in pharmacology and nutraceutical development (Munteanu & Apetrei, 2021).
Environmental Contaminants and Remediation
The study of environmental contaminants, such as parabens and their behavior in aquatic environments, highlights the significance of understanding the fate, persistence, and biodegradation mechanisms of complex organic molecules. Research on parabens, which share structural similarities with the subject compound, underscores the importance of investigating how such chemicals interact with environmental matrices and biota. This knowledge can inform the development of remediation strategies and influence the design of molecules with reduced environmental impact (Haman et al., 2015).
Advanced Oxidation Processes for Degradation
Advanced oxidation processes (AOPs) offer a way to degrade recalcitrant organic pollutants in water, including pharmaceuticals and industrial chemicals. The degradation pathways, by-products, and biotoxicity analysis of compounds through AOPs provide essential data for environmental safety assessments and water treatment technologies. This area of research is relevant for assessing the environmental behavior of this compound and related compounds, facilitating the development of more eco-friendly pharmaceuticals and chemicals (Qutob et al., 2022).
Neuroprotective Potential
The search for compounds with neuroprotective properties is critical in addressing neurological disorders such as Alzheimer's disease and stroke. Studies on compounds like 3-N-Butylphthalide (NBP) and its derivatives, known for their significant neuroprotective effects, highlight the potential therapeutic applications of this compound in neurology. These insights pave the way for further research into the compound's efficacy in mitigating oxidative stress, mitochondrial dysfunction, and inflammation in neurodegenerative diseases (Abdoulaye & Guo, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-3-29-18-9-7-16(8-10-18)20-11-12-21(26)25(24-20)14-13-23-22(27)17-5-4-6-19(15-17)28-2/h4-12,15H,3,13-14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFMSFFQFNKQTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2532287.png)


![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]urea](/img/structure/B2532291.png)
![N-[2-[4-[2-(4-Fluorophenoxy)acetyl]piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2532293.png)


![5-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2532301.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]benzoic acid](/img/structure/B2532304.png)



![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2532310.png)